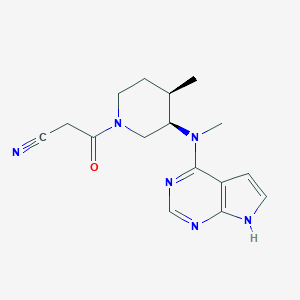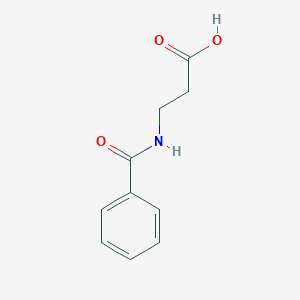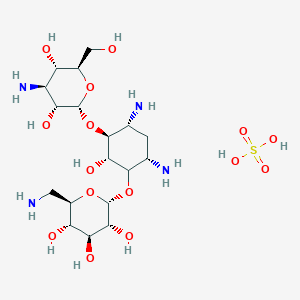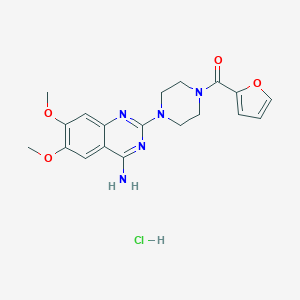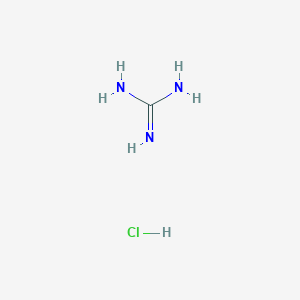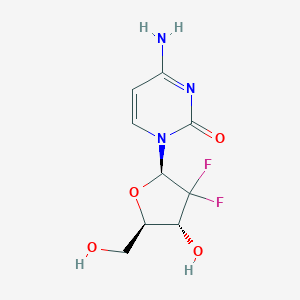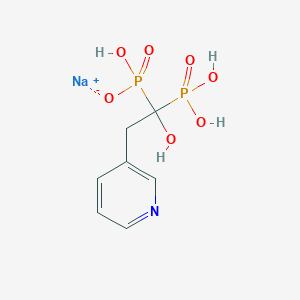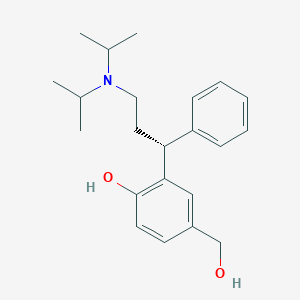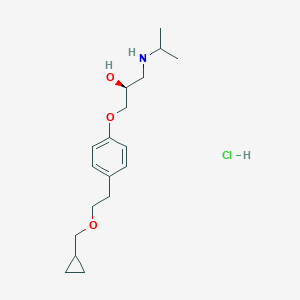
左旋贝他洛尔盐酸盐
描述
Levobetaxolol hydrochloride is a cardioselective beta-blocker . It was marketed as a 0.5% ophthalmic solution under the trade name Betaxon but has been discontinued . It is used to lower the pressure in the eye to treat conditions such as glaucoma .
Synthesis Analysis
The synthesis of Levobetaxolol hydrochloride involves kinetic resolution of β‐amino alcohols using HCS as a chiral auxiliary .Molecular Structure Analysis
The molecular formula of Levobetaxolol hydrochloride is C18H30ClNO3 . The molecular weight is 343.89 . The chemical structure is represented as: OC@@HC)COC1=CC=C(CCOCC2CC2)C=C1.[H]Cl .Physical And Chemical Properties Analysis
Levobetaxolol hydrochloride is a white to off-white solid . It is soluble in DMSO and water .科学研究应用
Treatment of Chronic Open-Angle Glaucoma
Levobetaxolol hydrochloride: is primarily used in the treatment of chronic open-angle glaucoma . It is a cardioselective beta-blocker that effectively reduces intraocular pressure in patients. This reduction in pressure can help prevent the progression of glaucoma and preserve vision.
Neuroprotective Properties
Research suggests that Levobetaxolol hydrochloride may have neuroprotective properties due to its ability to block sodium and calcium influx . This potential to protect nerve cells could be beneficial in preventing or slowing down neurodegenerative diseases.
Effects on Ocular Hemodynamics
Levobetaxolol hydrochloride: has been shown to influence ocular hemodynamics . It affects the blood flow within the eye, which can be crucial in managing conditions where altered ocular blood flow is a concern.
Visual Field Preservation
Studies indicate that Levobetaxolol hydrochloride may have a positive effect on the visual field of patients, particularly those with glaucoma . Preserving the visual field is essential in maintaining the quality of life for these patients.
Pharmacologic Differences and Delivery Systems
Levobetaxolol hydrochloride: has been highlighted for its pharmacologic differences when compared to other beta-blockers used for treating elevated intraocular pressure (IOP) . Its formulation in a 0.25% ophthalmic suspension allows for similar efficacy with a reduced concentration, potentially increasing ocular tolerance .
作用机制
- Levobetaxolol also produces vasoconstriction, decreasing blood flow to the eye and ultrafiltration responsible for aqueous humor production .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
安全和危害
属性
IUPAC Name |
(2S)-1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3.ClH/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16;/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3;1H/t17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDPSNLJFOQTRK-LMOVPXPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC[C@@H](COC1=CC=C(C=C1)CCOCC2CC2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20151321 | |
| Record name | Levobetaxolol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20151321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Levobetaxolol hydrochloride | |
CAS RN |
116209-55-3 | |
| Record name | Levobetaxolol hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116209553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levobetaxolol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20151321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEVOBETAXOLOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MR4W4O06J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Levobetaxolol hydrochloride work to reduce intraocular pressure?
A1: Levobetaxolol hydrochloride is a cardioselective β-blocker. While its exact mechanism for reducing intraocular pressure (IOP) is not fully elucidated, it's believed to primarily act by decreasing aqueous humor production in the ciliary body. []
Q2: What analytical methods are commonly used to determine the purity and quantify Levobetaxolol hydrochloride?
A2: Reverse-Phase High Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the determination of Levobetaxolol hydrochloride and its related substances. This method provides good separation and quantification with a UV detector at 274 nm. [] Additionally, Normal Phase chiral HPLC has been successfully employed to separate the enantiomers of Betaxolol hydrochloride, utilizing chiral columns like Daicel OJ-H and OD-H. []
Q3: Are there any known drug delivery systems designed specifically for Levobetaxolol hydrochloride in the treatment of glaucoma?
A3: Yes, researchers have developed a mucoadhesive ophthalmic drug delivery system utilizing insoluble ionic complexes of polyacrylic acid (PAA) and Levobetaxolol hydrochloride. This system aims to enhance drug residence time on the ocular surface and potentially improve therapeutic outcomes. []
Q4: Has Levobetaxolol hydrochloride demonstrated any potential beyond its IOP-lowering effects in glaucoma treatment?
A4: Some studies suggest that Levobetaxolol hydrochloride may have neuroprotective properties. Its ability to block sodium and calcium influx, potentially protecting retinal ganglion cells from damage, is an area of ongoing research. []
Q5: What is the stability profile of Levobetaxolol hydrochloride, and are there formulations designed to enhance its stability?
A5: Levobetaxolol hydrochloride in its 0.25% ophthalmic suspension formulation, which utilizes a different delivery vehicle compared to the initial 0.5% solution, has demonstrated good stability. This formulation was specifically designed to improve ocular tolerance while maintaining efficacy. [] Additionally, research on the optical purity of Levobetaxolol hydrochloride under stress conditions (high temperature, humidity, and light) indicated stability for at least 10 days. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


